molecular formula C7H5Br2NO2 B051839 Methyl 2,6-dibromopyridine-4-carboxylate CAS No. 119308-57-5

Methyl 2,6-dibromopyridine-4-carboxylate

Cat. No. B051839
CAS RN: 119308-57-5
M. Wt: 294.93 g/mol
InChI Key: XGHFPTMUVIDZNF-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromopyridine-4-carboxylate (MDBC) is a chemical compound that has been used in a variety of scientific research applications. It has been used for a variety of purposes, including as a catalyst, a reagent, and a substrate. MDBC has a wide range of biochemical and physiological effects, and is capable of producing a variety of useful products.

Scientific Research Applications

  • Electrocatalytic Carboxylation:

    • A study developed a new electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, demonstrating an environmentally friendly approach to chemical synthesis (Feng et al., 2010).
  • Palladium-catalysed Arylation:

    • Research on the selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands showed the potential to produce diversely substituted pyridines, important for organic and medicinal chemistry (Prajapati et al., 2015).
  • Reactivity of Bromine Atoms:

    • A study from 1939 explored the reactivity of bromine atoms in brominated pyridines, leading to the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts, offering insights into the chemistry of pyridine derivatives (Wibaut et al., 1939).
  • Antimicrobial Activity:

    • A series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity, contributing to the field of pharmaceutical research (Nagashree et al., 2013).
  • Phosphine-catalyzed Annulation:

    • A study presented an expedient phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, indicating a potential application in organic synthesis (Zhu et al., 2003).
  • Coordination Chemistry:

    • Research on the synthesis of new dipyridinylamine and dipyridinylmethane ligands and their coordination chemistry with Mg(II) and Zn(II) highlighted the utility of 2,6-dibromopyridine derivatives in developing metal complexes with potential applications in materials science (Zheng et al., 2008).

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromopyridine-4-carboxylate is not specified in the search results. As it is used as a pharmaceutical intermediate , its mechanism of action would likely depend on the specific drug it is used to produce.

Safety and Hazards

Methyl 2,6-dibromopyridine-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2,6-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHFPTMUVIDZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598228
Record name Methyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119308-57-5
Record name Methyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound PBr3 (21.8 ml, 0.232 mol) was loaded into a 250 ml three-neck flask cooled in a room temperature water bath under a flow of nitrogen. Br2 (11.9 ml, 0.231 mol) was then added dropwise with stirring to PBr3 to yield a yellow solid (PBr5). 30 minutes was taken for addition of Br2. P2O5 (12.0 g, 0.083 mol) was then added and the solid mixture was mixed well with a spatula under a flow of nitrogen. A reflux condenser was added via a connection to a water-filled bubbler, to trap evolved HBr. The mixture was heated to 98° C. for 2 hours and then cooled to room temperature. Citrazinic acid (20.0 g, 0.128 mol) was then added and the solid was mixed thoroughly with a spatula under a flow of nitrogen. The mixture was heated at 185° C. for 8 hours. The mixture was cooled back to room temperature. Methanol (150 ml) was slowly added (the reaction with methanol was exothermic, causing the solution to reflux). After the addition of methanol, the mixture was stirred until room temperature. Solid NaHCO3 was added slowly until bubbling stopped. After which, water (300 ml) was added and then additional NaHCO3 was added until the bubbling stopped. A brown solid product was collected with filtration. The solid was washed with water and dried at room temperature under air. The product was purified by silica gel column using hexanes/ethyl acetate (9:1) as a solvent. The final pure white product was obtained by recrystallization from methanol/water: 19.02 g (50.0%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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